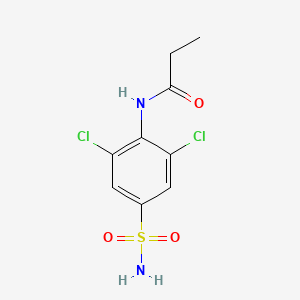

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide

Overview

Description

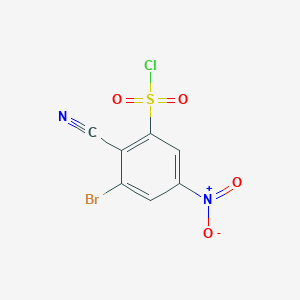

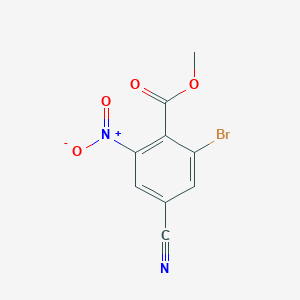

“N-(2,6-dichloro-4-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C9H10Cl2N2O3S . It has an average mass of 297.158 Da and a monoisotopic mass of 295.978912 Da . The CAS Number for this compound is 1094361-88-2 .

Molecular Structure Analysis

The molecular structure of “N-(2,6-dichloro-4-sulfamoylphenyl)propanamide” consists of a propanamide group attached to a phenyl ring, which is further substituted with two chlorine atoms, a sulfamoyl group, and an amide group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Scientific Research Applications

Antibacterial Agent Development

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide: has been explored for its potential as an antibacterial agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound’s mechanism involves the inhibition of bacterial fatty acid biosynthesis, which is a crucial process for bacterial survival and proliferation.

Pharmacophore Modeling

The compound serves as a basis for pharmacophore modeling in medicinal chemistry. By analyzing its structure-activity relationship, researchers can design new molecules that mimic its biological activity. This is particularly useful in the development of new drugs with improved efficacy and reduced side effects .

Quantitative Structure-Activity Relationship (QSAR) Studies

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide: is used in QSAR studies to predict the antibacterial activity of new compounds. QSAR models help in understanding the physicochemical properties required for antibacterial activity and guide the synthesis of new compounds with desired properties .

Molecular Docking Simulations

This compound is utilized in molecular docking studies to understand its interaction with bacterial enzymes. Docking simulations provide insights into the binding affinity and mode of action of the compound at the molecular level, which is essential for rational drug design .

Analytical Chemistry

In analytical chemistry, N-(2,6-dichloro-4-sulfamoylphenyl)propanamide can be used as a standard or reference compound in various chromatographic and spectroscopic methods, such as HPLC, LC-MS, and NMR, to ensure the accuracy and reliability of analytical results .

Chemical Education

Due to its interesting chemical structure and diverse applications, this compound is also valuable in chemical education. It can be used to illustrate the principles of organic synthesis, drug design, and the application of analytical techniques in research .

Enzyme Inhibition Studies

The compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research. It can be used to study enzyme kinetics and mechanisms, as well as to identify potential targets for new antibiotics .

Synthetic Chemistry Research

Finally, N-(2,6-dichloro-4-sulfamoylphenyl)propanamide is a key intermediate in synthetic chemistry. It can be modified to create a variety of derivatives, allowing researchers to explore new chemical entities with potential therapeutic applications .

properties

IUPAC Name |

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O3S/c1-2-8(14)13-9-6(10)3-5(4-7(9)11)17(12,15)16/h3-4H,2H2,1H3,(H,13,14)(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDUAOQNSCTBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dichloro-4-sulfamoylphenyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)

![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)